3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
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Overview
Description
3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-chloro-4-fluoroaniline with a suitable spirocyclic ketone under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-chloro-4-fluorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Lapatinib: N-(3-chloro-4-fluorophenyl)-6-(3-(4-(3-morpholin-4-ylpropoxy)phenyl)quinazolin-4-amine.
Uniqueness
3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This structural feature can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFNO2/c18-13-11-12(1-3-14(13)19)2-4-16(21)20-15-5-6-17(15)7-9-22-10-8-17/h1,3,11,15H,2,4-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHGANQWVNXUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CCC3=CC(=C(C=C3)F)Cl)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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